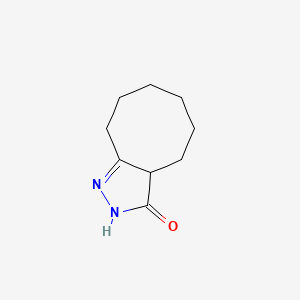
2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta(c)pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazole ring fused to a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3a,7-Methano-3aH-cyclopentacyclooctene: Similar in structure but with different functional groups.
Azuleno[4,5-b]furan-2(3H)-one: Another fused ring system with distinct chemical properties.
1H-Cyclopropa[a]naphthalene: Contains a cyclopropane ring fused to a naphthalene ring.
Uniqueness
2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one is unique due to its specific ring structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
19462-64-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,3a,4,5,6,7,8,9-octahydrocycloocta[c]pyrazol-3-one |
InChI |
InChI=1S/C9H14N2O/c12-9-7-5-3-1-2-4-6-8(7)10-11-9/h7H,1-6H2,(H,11,12) |
InChI Key |
VXXYGTCBALEZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NNC(=O)C2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















